Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate is a compound that features an imidazole ring, a common structure in many biologically active molecules. The imidazole ring is known for its presence in various natural and synthetic compounds, contributing to a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal, ammonia, and an appropriate aldehyde to form the imidazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and ester groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Similar structure but different substitution pattern.
Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate: Another isomer with a different position of the imidazole ring.
Uniqueness
Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate is unique due to the specific substitution pattern on the imidazole ring, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-propan-2-ylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)9-12-4-5-13(9)6-8(11)10(14)15-3/h4-5,7-8H,6,11H2,1-3H3 |
InChI Key |
PGVCOQRAQKHFND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1CC(C(=O)OC)N |
Origin of Product |
United States |
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